

Halopemide dopamine receptor antagonist properties

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Compound Focus: Halopemide

CAS No.: 59831-65-1

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Historical Context and Core Mechanism

Halopemide was initially developed as a psychotropic agent and is characterized as a **dopamine receptor antagonist** [1] [2].

Its significance in modern research, however, lies in its role as a **chemical scaffold for developing phospholipase D (PLD) inhibitors**. Research indicates that **halopemide** itself is only a modest inhibitor of PLD activity [3]. It served as the lead compound for creating more potent and selective PLD inhibitors, such as **5-fluoro-2-indolyl des-chlorohalopemide (FIPI)** [4]. The table below summarizes its dual roles.

Property	Description
Initial Classification	Dopamine receptor antagonist & psychotropic agent [1] [2].
Modern Research Context	Lead compound for developing phospholipase D (PLD) inhibitors [3] [4].
Reported PLD Inhibition	Modest inhibitor of both PLD1 and PLD2, with slight preference for PLD1 [3].

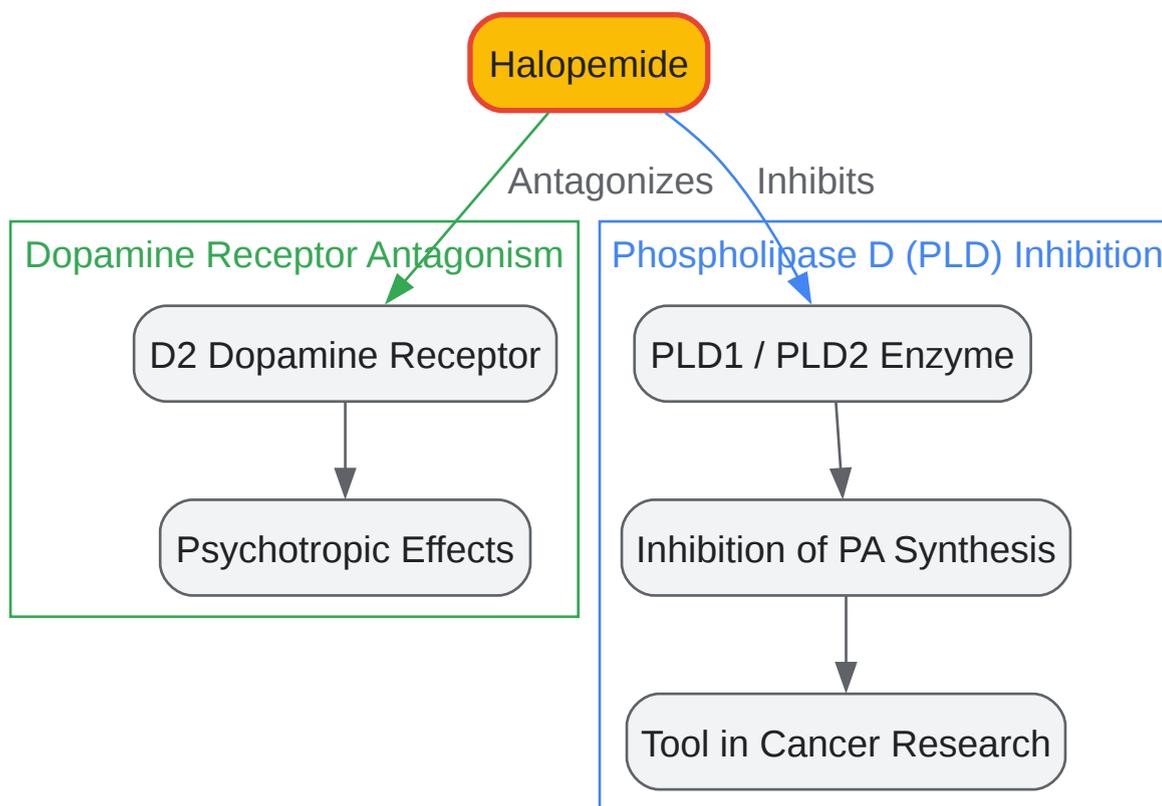
Experimental Data on PLD Inhibition

The most rigorous available data comes from a study that synthesized and evaluated a library of compounds based on the **halopemide** scaffold [3]. The experimental details are summarized below.

Parameter	Experimental Detail
Lead Compound	Halopemide (1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) [3].
Library Synthesis	Solution-phase parallel synthesis using a 3-scaffold x 3-linker x 30-amide matrix [3].
Analytical Purification	Mass-directed preparative HPLC to >98% purity [3].
Primary Assays	In vitro enzymatic assay & cell-based assay for PLD activity [3].
Key Finding on Halopemide	Inhibits both PLD1 ($IC_{50} = 220$ nM) and PLD2 ($IC_{50} = 310$ nM) with no isoform selectivity [3].

Visualizing Halopemide's Dual Mechanisms

The following diagram illustrates the two primary mechanisms associated with **halopemide**, as identified in the scientific literature.



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References

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